(4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
This compound belongs to a class of chemicals with potential pharmacological applications, particularly in the domain of receptor antagonism and inhibition. Its synthesis and analysis contribute to the broader field of medicinal chemistry, aiming to explore novel therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic pyridazinone derivatives or chlorophenyl methanone precursors. Key steps might include reductive amination, Friedel-Crafts acylation, and nucleophilic substitution reactions. The synthesis route is tailored to introduce specific functional groups that enhance the compound's activity and selectivity towards biological targets.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including pyridazine and piperazine, which are crucial for biological activity. X-ray crystallography and NMR spectroscopy are instrumental in determining the precise configuration and conformation of these molecules. Intramolecular hydrogen bonds and the dihedral angles between rings influence the compound's stability and interaction with biological receptors.
Chemical Reactions and Properties
Chemical reactions involving this compound might include its interaction with ligands or proteins, where it acts as an antagonist or inhibitor. Its reactivity can be modulated by the substitution pattern on the rings, affecting its pharmacological profile. The presence of chloro and methyl groups plays a significant role in defining its electronic properties and reactivity towards biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. The presence of heteroatoms and the distribution of polar and non-polar regions affect its solubility in various solvents, which is critical for its application in drug formulation and delivery.
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, and reactivity, are influenced by the functional groups attached to the heterocyclic core. Studies on related compounds suggest that modifications at specific positions can significantly impact the compound's biological activity and selectivity.
For detailed insights and data on the synthesis, structure, reactions, and properties of this compound, the following references provide comprehensive information:
Tsuno et al. (2017) described the pharmacological evaluation of novel derivatives as TRPV4 antagonists, highlighting the synthesis and structure-activity relationship analysis【Tsuno et al., 2017】(https://consensus.app/papers/evaluation-novel-tsuno/2481544a6f1f5e338a1e59ef96ad34e8/?utm_source=chatgpt).
Gaby et al. (2003) focused on novel syntheses of pyridazine and thieno[2,3-c]pyridazine derivatives, presenting methods that could be analogous to the synthesis of the compound 【Gaby et al., 2003】(https://consensus.app/papers/novel-syntheses-5aminothieno23cpyridazine-gaby/a321a0d951bf5dbb98f2ed9d81c4784d/?utm_source=chatgpt).
Eckhardt et al. (2020) provided structural characterization of a side product in benzothiazinone synthesis, which could offer insights into the chemical properties and reactions of similar compounds【Eckhardt et al., 2020】(https://consensus.app/papers/2chloro3nitro5trifluoromethylphenylpiperidin1ylmethanone-eckhardt/e7bb3e56de185bdfbf7bc529db70588e/?utm_source=chatgpt).
Scientific Research Applications
Arylpiperazine Derivatives in Scientific Research
Arylpiperazine derivatives have garnered significant interest due to their wide range of therapeutic applications, including their roles as antipsychotics, antidepressants, and anti-inflammatory agents. The structural motif of arylpiperazine is integral to the pharmacological activity of many drugs, influencing their interaction with various neurotransmitter receptors and enzymes.
Neuropharmacological Applications : Arylpiperazine derivatives, including chlorophenylpiperazine and its analogs, have been explored for their potential neuropharmacological applications. For instance, the involvement of D1-D4 dopamine receptors in the pro-cognitive effects of certain peptides suggests a complex interplay between arylpiperazine derivatives and dopamine pathways in the brain (Braszko, 2010). This highlights the potential of such compounds in modulating cognitive functions and treating neuropsychiatric disorders.
Antitubercular Activity : The development of macozinone, a piperazine-benzothiazinone derivative, for tuberculosis treatment underscores the significance of arylpiperazine structures in addressing infectious diseases. Macozinone targets specific enzymes involved in the synthesis of the mycobacterial cell wall, offering a novel mechanism of action against tuberculosis (Makarov & Mikušová, 2020).
Cancer Research : Arylpiperazine derivatives have also been explored for their anticancer properties. Recent advances in dopamine D2 receptor ligands have shed light on the therapeutic potential of these compounds in treating neuropsychiatric disorders, which may also extend to certain cancer types given the role of dopamine receptors in tumorigenesis (Jůza et al., 2022).
properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-15-8-9-23-19(14-15)24-18-6-7-20(26-25-18)27-10-12-28(13-11-27)21(29)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZWNXUJHGMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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